molecular formula C13H22Cl2N2O3S B15134203 3-{[2-(4-Aminophenyl)-2-hydroxyethyl](methyl)amino}-1lambda6-thiolane-1,1-dione dihydrochloride

3-{[2-(4-Aminophenyl)-2-hydroxyethyl](methyl)amino}-1lambda6-thiolane-1,1-dione dihydrochloride

Katalognummer: B15134203
Molekulargewicht: 357.3 g/mol
InChI-Schlüssel: FAPPZFQRHKJDIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{2-(4-Aminophenyl)-2-hydroxyethylamino}-1lambda6-thiolane-1,1-dione dihydrochloride is a complex organic compound with a unique structure that includes an aminophenyl group, a hydroxyethyl group, and a thiolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-(4-Aminophenyl)-2-hydroxyethylamino}-1lambda6-thiolane-1,1-dione dihydrochloride typically involves multiple steps. The process begins with the preparation of the aminophenyl and hydroxyethyl intermediates, which are then combined under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. Safety measures are also crucial to handle the reactive intermediates and final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-{2-(4-Aminophenyl)-2-hydroxyethylamino}-1lambda6-thiolane-1,1-dione dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions might need the presence of a catalyst or a specific solvent.

Major Products

The major products formed from these reactions depend on the type of reaction and the conditions used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-{2-(4-Aminophenyl)-2-hydroxyethylamino}-1lambda6-thiolane-1,1-dione dihydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 3-{2-(4-Aminophenyl)-2-hydroxyethylamino}-1lambda6-thiolane-1,1-dione dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 3-{2-(4-Aminophenyl)-2-hydroxyethylamino}-1lambda6-thiolane-1,1-dione dihydrochloride include:

Uniqueness

What sets 3-{2-(4-Aminophenyl)-2-hydroxyethylamino}-1lambda6-thiolane-1,1-dione dihydrochloride apart from similar compounds is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C13H22Cl2N2O3S

Molekulargewicht

357.3 g/mol

IUPAC-Name

1-(4-aminophenyl)-2-[(1,1-dioxothiolan-3-yl)-methylamino]ethanol;dihydrochloride

InChI

InChI=1S/C13H20N2O3S.2ClH/c1-15(12-6-7-19(17,18)9-12)8-13(16)10-2-4-11(14)5-3-10;;/h2-5,12-13,16H,6-9,14H2,1H3;2*1H

InChI-Schlüssel

FAPPZFQRHKJDIV-UHFFFAOYSA-N

Kanonische SMILES

CN(CC(C1=CC=C(C=C1)N)O)C2CCS(=O)(=O)C2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.